An In-depth Technical Guide to (Methyl)tri-4-tolylphosphonium Iodide-d3,13C: Synthesis, Characterization, and Applications in Isotopic Labeling
An In-depth Technical Guide to (Methyl)tri-4-tolylphosphonium Iodide-d3,13C: Synthesis, Characterization, and Applications in Isotopic Labeling
This technical guide provides a comprehensive overview of (Methyl)tri-4-tolylphosphonium Iodide-d3,13C, a specialized, dual-labeled isotopic reagent. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, characterization, and critical applications of this compound, offering both theoretical understanding and practical, field-proven insights.
Introduction: The Significance of Dual Isotopic Labeling
(Methyl)tri-4-tolylphosphonium Iodide-d3,13C is a stable, non-radioactive isotopically labeled compound that serves as a powerful tool in advanced scientific research. Its unique structure, incorporating both deuterium (d3) and carbon-13 (13C) on the methyl group, offers enhanced traceability and sensitivity in a variety of analytical workflows.[1] This dual-labeling strategy is particularly advantageous in minimizing background interference and improving the accuracy of quantitative analyses in complex biological and chemical systems.[1]
The primary utility of this phosphonium salt lies in its ability to introduce a precisely labeled methyl group into target molecules. This makes it an invaluable reagent in mechanistic studies, metabolic flux analysis, and as an internal standard for quantitative mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] The stability and well-defined isotopic composition of (Methyl)tri-4-tolylphosphonium Iodide-d3,13C ensure high-fidelity data acquisition, making it a valuable asset in chemical biology, organic synthesis, and pharmaceutical research.[1]
| Compound Property | Value |
| IUPAC Name | tris(4-methylphenyl)-(trideuterio(1-13C)methyl)phosphanium;iodide |
| Synonyms | (Methyl)tris(4-methylphenyl)phosphonium Iodide-d3,13C; (Methyl)tris(p-tolyl)phosphonium Iodide-d3,13C |
| Molecular Formula | C21(13C)H21D3IP |
| Molecular Weight | ~450.32 g/mol |
| Appearance | White Solid |
| Storage | Store at -20°C |
Synthesis of (Methyl)tri-4-tolylphosphonium Iodide-d3,13C
The synthesis of (Methyl)tri-4-tolylphosphonium Iodide-d3,13C is achieved through a direct nucleophilic substitution (SN2) reaction. This involves the reaction of tri-p-tolylphosphine with the isotopically labeled methylating agent, methyl iodide-d3,13C. The lone pair of electrons on the phosphorus atom of tri-p-tolylphosphine acts as a nucleophile, attacking the electrophilic 13C-labeled carbon atom of methyl iodide-d3,13C. This one-step reaction is efficient and leads to the formation of the desired phosphonium salt with high yield.[2]
Caption: Synthesis of (Methyl)tri-4-tolylphosphonium Iodide-d3,13C.
Experimental Protocol
This protocol describes the synthesis of (Methyl)tri-4-tolylphosphonium Iodide-d3,13C from tri-p-tolylphosphine and methyl iodide-d3,13C.
2.1.1 Reagents and Equipment
-
Tri-p-tolylphosphine (C21H21P)
-
Methyl Iodide-d3,13C (13CD3I), stabilized with copper wire
-
Anhydrous Toluene
-
Anhydrous Diethyl Ether
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard glassware for filtration and washing
-
Rotary evaporator
2.1.2 Step-by-Step Procedure
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve tri-p-tolylphosphine (1.0 equivalent) in anhydrous toluene.
-
Addition of Methyl Iodide-d3,13C: To the stirred solution, add methyl iodide-d3,13C (1.1 to 1.3 equivalents) dropwise at room temperature.[3]
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours, or until TLC analysis indicates complete consumption of the starting phosphine.
-
Workup: Cool the reaction mixture to room temperature. The product, being a salt, will likely precipitate out of the non-polar toluene solvent.
-
Isolation and Purification: Collect the precipitate by vacuum filtration. Wash the solid with cold, anhydrous diethyl ether to remove any unreacted starting materials and impurities.
-
Drying: Dry the resulting white solid under vacuum to yield pure (Methyl)tri-4-tolylphosphonium Iodide-d3,13C.
2.1.3 Safety Precautions
-
Methyl iodide is toxic and a suspected carcinogen; handle it in a well-ventilated fume hood.[4]
-
Work under an inert atmosphere to prevent oxidation of the phosphine.
-
Use anhydrous solvents to avoid side reactions.
Characterization
Accurate characterization of the synthesized (Methyl)tri-4-tolylphosphonium Iodide-d3,13C is crucial for its effective use. The primary techniques for this are NMR spectroscopy and mass spectrometry.
NMR Spectroscopy
3.1.1 ¹H NMR: The proton NMR spectrum will be simplified due to the deuteration of the methyl group. The characteristic signal for the methyl protons will be absent. The aromatic protons on the tolyl groups will appear as multiplets in the aromatic region (typically 7-8 ppm).
3.1.2 ¹³C NMR: The carbon-13 NMR spectrum will show a signal for the labeled methyl carbon. Due to the coupling with the phosphorus atom (¹J(P,C)), this signal will appear as a doublet. The deuterium substitution will cause a characteristic multiplet splitting pattern (a triplet of triplets, often appearing as a septet) for the 13C signal due to C-D coupling. The aromatic carbons will also be visible in their expected regions.
3.1.3 ³¹P NMR: The phosphorus-31 NMR spectrum is a definitive tool for confirming the formation of the phosphonium salt. A single peak is expected, shifted downfield compared to the starting tri-p-tolylphosphine. The chemical shift for similar methyltriphenylphosphonium salts is around +20 to +25 ppm.[5]
Mass Spectrometry
Mass spectrometry will confirm the molecular weight of the cation. The most abundant ion in the positive ion mode ESI-MS will be the (Methyl)tri-4-tolylphosphonium-d3,13C cation. The isotopic pattern will clearly show the incorporation of the heavy isotopes. Fragmentation analysis can provide further structural confirmation.[6][7]
Applications in Research and Development
The unique isotopic signature of (Methyl)tri-4-tolylphosphonium Iodide-d3,13C makes it a highly versatile tool in various research areas.
Isotopic Labeling for Metabolic Flux Analysis
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system.[8] By introducing a stable isotope-labeled substrate, researchers can trace the path of the label through various metabolic pathways.[1][4] (Methyl)tri-4-tolylphosphonium Iodide-d3,13C can be used to synthesize labeled precursors that can then be introduced into cell cultures or organisms. Subsequent analysis of metabolites by mass spectrometry or NMR allows for the elucidation of metabolic fluxes and the identification of active pathways.[1][8]
Caption: Workflow for Isotope-Assisted Metabolic Flux Analysis.
Synthesis of Isotopically Labeled Alkenes via the Wittig Reaction
(Methyl)tri-4-tolylphosphonium Iodide-d3,13C is a precursor to a labeled Wittig reagent.[9] The Wittig reaction is a fundamental method for the synthesis of alkenes from aldehydes or ketones.[10][11] By using the labeled phosphonium salt, a deuterated and 13C-labeled methylene group can be introduced into a molecule, providing a route to specifically labeled alkenes. These labeled alkenes are valuable for studying reaction mechanisms and as standards in analytical chemistry.
4.2.1 General Protocol for Wittig Reagent Formation and Reaction
-
Ylide Formation: The (Methyl)tri-4-tolylphosphonium Iodide-d3,13C is deprotonated with a strong base (e.g., n-butyllithium or sodium hydride) to form the corresponding ylide.[2]
-
Reaction with Carbonyl: The ylide is then reacted with an aldehyde or ketone.
-
Alkene Formation: The reaction proceeds through a betaine or oxaphosphetane intermediate to yield the desired isotopically labeled alkene and tri-p-tolylphosphine oxide as a byproduct.[10][11]
Caption: General Mechanism of the Wittig Reaction with the Labeled Reagent.
Conclusion
(Methyl)tri-4-tolylphosphonium Iodide-d3,13C is a highly specialized and valuable reagent for modern chemical and biological research. Its dual isotopic labeling provides a unique tool for tracing molecular pathways, understanding reaction mechanisms, and quantifying metabolites with high precision. The synthetic route is straightforward, and its applications in metabolic flux analysis and the synthesis of labeled compounds are extensive. This guide provides the foundational knowledge for researchers to confidently incorporate this powerful isotopic labeling agent into their experimental designs.
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Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC. [Link]
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